molecular formula C10H11ClN4 B8197666 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B8197666
M. Wt: 222.67 g/mol
InChI Key: SXUMSCJUXIVSFX-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (CAS: 1374320-45-2) is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 3, an ethylamine group at position 4, and a pyridin-3-yl moiety at position 1. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is synthesized via nucleophilic substitution or coupling reactions, often involving intermediates like 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine and ethylating agents such as ethyl isocyanate or alkyl halides . Its characterization includes NMR, IR, and mass spectrometry, with key spectral data such as $ ^1H $ NMR (CDCl$_3$) δ 8.95 (s, 1H), 8.62 (d, J = 4.0 Hz, 1H), and MS (EI) m/z 322 ([M+H]$^+$) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine typically involves the cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form an intermediate pyrazolidine carboxylate. This intermediate is then chlorinated, oxidized, and hydrolyzed to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 of the pyrazole ring undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:

Reagent Conditions Product Application
HydrazineEthanol, reflux3-Amino-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amineIntermediate for agrochemicals
Sodium methoxideDMF, 80°C3-Methoxy-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-aminePharmaceutical precursors
Potassium thiocyanateAcetonitrile, microwave3-Thiocyanato-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amineLigand synthesis

These substitutions are accelerated by polar aprotic solvents (e.g., DMF) and catalytic bases like triethylamine .

Cross-Coupling Reactions

The pyridine and pyrazole rings participate in palladium-catalyzed couplings, forming complex heterocycles:

Suzuki–Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃

  • Conditions : Dioxane/water, 90°C

  • Product : 3-Aryl-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine derivatives

Buchwald–Hartwig Amination

  • Reagents : Aryl halides, Pd₂(dba)₃, Xantphos

  • Conditions : Toluene, 110°C

  • Product : N-ethyl-4-(arylamino)-3-chloro-1-(pyridin-3-yl)-1H-pyrazole

These reactions enable the synthesis of bioactive molecules, including kinase inhibitors and pesticidal agents .

Amide Formation

The ethylamine group reacts with acyl chlorides or anhydrides:

  • Reagent : 3,3,3-Trifluoropropylsulfanylpropanoyl chloride

  • Conditions : THF, 0°C → RT

  • Product : N-[3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-ethyl-3-[(3,3,3-trifluoropropyl)sulfanyl]propanamide (tyclopyrazoflor)

Oxidation and Reduction

  • Oxidation : MnO₂ in CH₂Cl₂ converts the ethylamine group to a nitroso derivative.

  • Reduction : H₂/Pd-C reduces the pyridine ring to piperidine under high pressure.

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C, releasing HCl and pyridine derivatives .

  • pH sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases at the sulfonamide or ester linkages .

This compound’s versatility in nucleophilic, coupling, and cyclization reactions makes it invaluable for developing agrochemicals (e.g., tyclopyrazoflor ) and pharmacologically active molecules. Future research may explore enantioselective modifications and green chemistry approaches to enhance sustainability .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits promising biological activities, making it a candidate for drug development. Its mechanism of action involves interactions with specific molecular targets, which may include enzymes, receptors, or proteins involved in various biological pathways.

Potential Therapeutic Uses :

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
  • Antimicrobial Effects : Research has indicated that this compound could exhibit activity against certain bacterial strains, suggesting its use as an antimicrobial agent.

Agricultural Applications

In agricultural science, the compound is being explored for its potential as a pesticide or herbicide. Its structural similarity to other bioactive compounds allows for the development of new pest control agents that are effective yet environmentally friendly.

Case Study: Pesticide Development

A notable case study involves the evaluation of this compound as a component in integrated pest management systems. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while minimizing harm to beneficial insects.

Mechanism of Action

The mechanism by which 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

  • Ethyl and methylamine derivatives (77–83% yields) exhibit higher synthetic efficiency compared to bulkier groups like cyclopropyl (17.9% yield), likely due to reduced steric hindrance during nucleophilic substitution .
  • Methoxyethyl substitution retains high yield (77%) while improving solubility, critical for formulation in agrochemicals .

Spectral and Physical Properties :

  • Chlorine at position 3 enhances electrophilicity, reflected in downfield shifts in $ ^1H $ NMR (e.g., δ 8.95 for Cl vs. δ 8.87 for CH$_3$ in cyclopropyl derivative) .
  • Melting points vary significantly: 157–158°C for methoxyethyl vs. 104–107°C for cyclopropyl derivatives, indicating stronger intermolecular forces in polar substituents .

Table 2: Functional Group Impact on Bioactivity

Compound Functional Group Modifications Hypothesized Activity/Application Evidence Source
3-Chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Ethylamine at R$_2$ Insect growth regulation via acetylcholine mimicry Patent data
N-Methyl analogue (C9) Methylamine at R$_2$ Higher volatility, potential for fumigant use Example 3
N-(2-Methoxyethyl) derivative Ether-linked ethyl group Improved water solubility for foliar application Example 26

Key Insights:

  • Ethyl vs. Methyl : The ethyl group in the target compound may enhance lipid solubility, promoting membrane penetration in insecticidal applications compared to the methyl analogue .
  • Chlorine’s Role : The chloro substituent at position 3 is critical for binding to biological targets (e.g., acetylcholinesterase), as seen in structurally related agrochemicals .

Biological Activity

3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (CAS Number: 1374320-45-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring fused with a pyridine moiety, which is known to influence its pharmacological properties. The exploration of its biological activity encompasses various domains, including anticancer, anti-inflammatory, and antimicrobial effects.

  • Molecular Formula : C10H11ClN4
  • Molecular Weight : 222.67 g/mol
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The presence of the chlorine atom and the N-ethyl group plays a crucial role in modulating these interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of compounds containing the pyrazole structure. Specifically, derivatives similar to this compound have demonstrated significant antiproliferative activity against several cancer cell lines:

Cancer Type Cell Line Activity
Lung CancerA549Inhibition of cell proliferation
Breast CancerMDA-MB-231Significant growth inhibition
Liver CancerHepG2Antiproliferative effects observed
Colorectal CancerHT29Notable cytotoxicity
Renal Cancer786-OReduced cell viability

Studies indicate that compounds with the 1H-pyrazole scaffold can inhibit the growth of various cancer types, including lung, brain, and colorectal cancers .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation:

Compound COX Inhibition (IC50)
3-chloro-N-ethyl-pyrazole5.40 μM (COX-1)
0.01 μM (COX-2)
Selectivity index >344

These findings suggest that this compound may serve as a lead for developing new anti-inflammatory agents with high selectivity for COX enzymes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary assays indicate effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still required for comprehensive understanding.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of pyrazole derivatives, including this compound. For instance:

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives and assessed their anticancer activities in vitro, finding that those with halogen substitutions exhibited enhanced potency against certain cancer cell lines .
  • In Vivo Studies : Animal models have been utilized to further explore the anti-inflammatory effects of pyrazole derivatives, showing promising results in reducing edema in carrageenan-induced models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine with ethylamine derivatives in dichloroethane (DCE) or dichloromethane (DCM) under basic conditions (e.g., N-ethyl-N-isopropylpropan-2-amine) at ambient temperature for 16 hours yields the target compound . To improve yield, optimize stoichiometry (e.g., 1:2.2 molar ratio of amine to electrophile), use anhydrous solvents, and monitor reaction progress via TLC. Purification via silica gel chromatography with gradient elution (0–20% MeOH/DCM) is recommended .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 8.88–8.94 ppm for pyridine H2/H6), pyrazole protons (δ 7.29–7.41 ppm), and ethyl group signals (δ 1.12–1.19 ppm, triplet for CH3) .
  • ESI-MS : The molecular ion peak at m/z 253 ([M+H]⁺) confirms the molecular weight .
  • IR : Absorbance at ~3326 cm⁻¹ (N-H stretch) and ~1648 cm⁻¹ (C=O in derivatives) .

Q. How can researchers address low solubility during purification?

  • Methodological Answer : Use mixed solvent systems (e.g., DCM/MeOH or ethyl acetate/hexanes) for column chromatography. For hydrochloride salts, trituration with diethyl ether or recrystallization from hot ethanol improves purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chloro-substitution in pyrazole derivatives during synthesis?

  • Methodological Answer : The 3-chloro substituent arises from electrophilic halogenation (e.g., iodine/iodic acid in acetic acid) at the pyrazole C3 position, favored by electron-donating groups on the pyridine ring. DFT studies can model charge distribution to predict regioselectivity .

Q. How can discrepancies between observed and calculated NMR chemical shifts be resolved?

  • Methodological Answer :

  • Solvent Effects : CDCl3 vs. DMSO-d6 causes shifts in aromatic protons (e.g., δ 8.88 ppm in CDCl3 vs. δ 9.22 ppm in DMSO-d6 for pyridine H2) .
  • Tautomerism : Pyrazole ring tautomerism (1H vs. 2H forms) may shift NH proton signals. Variable-temperature NMR can identify dynamic equilibria .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • DFT Calculations : Model the HOMO/LUMO energy levels to assess nucleophilic/electrophilic sites. The pyridine ring’s electron-deficient nature directs coupling to electron-rich aryl boronic acids .
  • Docking Studies : For bioactive derivatives, simulate interactions with target enzymes (e.g., pesticidal targets) to guide functionalization .

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for pesticidal activity?

  • Methodological Answer :

  • Functionalization : Introduce substituents at the ethylamine group (e.g., urea, acetyl) to modulate lipophilicity. For example, 3-chloro-N-(prop-2-yn-1-yl) derivatives show enhanced bioactivity .
  • Bioisosteres : Replace pyridine with thiazole or morpholine rings to assess binding affinity changes .

Q. Data Contradiction Analysis

Q. Why do melting points vary across synthetic batches (e.g., 92–94°C vs. 157–158°C)?

  • Methodological Answer : Polymorphism or salt formation (e.g., hydrochloride vs. free base) causes discrepancies. Characterize batches via X-ray crystallography (e.g., SHELX programs) to identify crystalline forms .

Properties

IUPAC Name

3-chloro-N-ethyl-1-pyridin-3-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-2-13-9-7-15(14-10(9)11)8-4-3-5-12-6-8/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUMSCJUXIVSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN(N=C1Cl)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 100 mL 3-neck round bottom flask was charged with N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)acetamide (475 mg, 2.01 mmol) and tetrahydrofuran (10 mL). borontrifluoride etherate (0.63 mL, 5.02 mmol) was added and the mixture was stirred for 15 minutes to give a suspension. Sodium borohydride (228 mg, 6.02 mmol) was added and the reaction was heated at 60° C. for 4 hours, at which point thin layer chromatography analysis [Eluent: ethyl acetate, sample was prepared by treatment of reaction mixture with hydrochloric acid, followed by sodium bicarbonate basification and ethyl acetate extraction] indicated that the reaction was complete. Water (10 mL) and concentrated hydrochloric acid (1 mL) were added and the reaction was heated at 60° C. for 1 hour. The reaction mixture was cooled to room temperature and distilled to remove tetrahydrofuran. The mixture was neutralized with saturated aqueous sodium bicarbonate to pH˜8 to afford a suspension, which was stirred for 1 hour and filtered. The filter cake was rinsed with water (10 mL) and dried under vacuum to afford a white solid (352 mg, 79%): mp 93-96° C.; 1H NMR (400 MHz, DMSO-d6) δ 8.99 (d, J=2.7 Hz, 1H), 8.44 (dd, J=4.6, 1.4 Hz, 1H), 8.10 (ddd, J=8.4, 2.7, 1.4 Hz, 1H), 8.06 (s, 1H), 7.50 (dd, J=8.4, 4.7 Hz, 1H), 4.63 (t, J=6.0 Hz, 1H), 3.06-2.92 (m, 2H), 1.18 (t, J=7.1 Hz, 3H); 13C NMR (101 MHz, DMSO-d6) δ 146.17, 138.31, 135.81, 132.82, 130.84, 124.10, 123.96, 112.23, 40.51, 14.28; EIMS m/z 222 ([M]+).
Name
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)acetamide
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
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reactant
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228 mg
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reactant
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Quantity
1 mL
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reactant
Reaction Step Four
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Quantity
10 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Yield
79%

Synthesis routes and methods II

Procedure details

A 3-neck, 100 mL round bottom flask was charged with 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine (5d) (500 mg, 2.57 mmol) and methanol (5 mL) The mixture was stirred for 5 minutes to give a clear solution. Acetaldehyde (136 mg, 3.09 mmol) was added and the reaction was stirred at 20° C. for 6 hours. Sodium borohydride (194 mg, 5.14 mmol) was added and the reaction was stirred at 20° C. for 1 hour, at which point thin layer chromatography analysis [Eluent: ethyl acetate] indicated that some starting material remained and a major product formed. The reaction mixture was quenched with water (10 mL) and concentrated under reduced pressure to remove methanol. Ethyl acetate (10 mL) was added and the organic layer was concentrated to dryness. The residue was purified by flash column chromatography using 20-40% ethyl acetate/hexanes as eluent. The fractions containing pure product were combined and concentrated to afford a white solid (328 mg, 58%). The spectral characterization was in agreement with the product prepared previously.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step Two
Quantity
194 mg
Type
reactant
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Quantity
0 (± 1) mol
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Yield
58%

Synthesis routes and methods III

Procedure details

To a 3-neck, 100-mL round bottom flask was charged N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)acetamide (5 g, 21.13 mmol) and tetrahydrofuran (50 mL). Sodium tert-butoxide (4.06 g, 42.3 mmol) was added (causing a temperature rise from 22° C. to 27.6° C.), followed by ethyl bromide (6.26 mL, 85 mmol). The reaction was stirred at 35° C. for 144 h at which point only 3.2% (AUC) starting material remained. The reaction mixture was concentrated to give a brown residue, which was dissolved in 1 N hydrochloric acid (106 mL, 106 mmol) and heated at 80° C. for 24 hours, at which point HPLC analysis indicated that the starting material had been consumed. The reaction was cooled to 20° C. and basified with sodium hydroxide (50 wt % in water) to pH>9. The resulting suspension was stirred at 20° C. for 1 hour and filtered. The filter cake was rinsed with water (25 mL) to afford a brown solid (5.18 g). The resulting crude product was dissolved in ethyl acetate and passed through a silica gel plug (50 g) using ethyl acetate (500 mL) as eluent. The filtrate was concentrated to dryness to afford a white solid (3.8 g, 80%).
Name
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)acetamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
6.26 mL
Type
reactant
Reaction Step Three
Quantity
106 mL
Type
reactant
Reaction Step Four

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